molecular formula C13H11NO3 B6387069 3-(3-Hydroxymethylphenyl)picolinic acid CAS No. 1261974-21-3

3-(3-Hydroxymethylphenyl)picolinic acid

Cat. No.: B6387069
CAS No.: 1261974-21-3
M. Wt: 229.23 g/mol
InChI Key: GPVHSCAJDHLQOB-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethylphenyl)picolinic acid is a substituted picolinic acid derivative featuring a hydroxymethylphenyl group at the 3-position of the pyridine ring.

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-14-12(11)13(16)17/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVHSCAJDHLQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxymethylphenyl)picolinic acid typically involves the reaction of 3-hydroxymethylbenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Carboxyphenyl)picolinic acid

    Reduction: 3-(3-Hydroxymethylphenyl)picolinic alcohol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-(3-Hydroxymethylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural and physicochemical properties of 3-(3-Hydroxymethylphenyl)picolinic acid with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent(s) CAS Number Key Applications/Properties
This compound* C₁₃H₁₁NO₃ ~229.23 3-(hydroxymethylphenyl) Not available Research intermediate
5-(3-(Hydroxymethyl)phenyl)picolinic acid C₁₃H₁₁NO₃ 229.23 5-(3-hydroxymethylphenyl) 1261953-99-4 Positional isomer; research use
5-(3-Methylphenyl)picolinic acid C₁₃H₁₁NO₂ 213.20 5-(3-methylphenyl) 75754-04-0 Commercial availability
3-Methoxy-6-(trifluoromethyl)picolinic acid C₈H₆F₃NO₃ 221.13 3-methoxy, 6-CF₃ 1214330-74-1 High electronegativity; agrochemical applications
3-Hydroxypicolinic acid C₆H₅NO₃ 139.11 3-hydroxy 874-24-8 MALDI-MS matrix; metal chelation

Notes:

  • Positional isomerism : The substitution position (3- vs. 5-) on the pyridine ring significantly impacts steric and electronic properties. For example, 5-substituted analogs (e.g., 5-(3-Methylphenyl)picolinic acid) may exhibit different binding affinities in biological systems compared to 3-substituted derivatives.
  • Electron-withdrawing vs. electron-donating groups : Fluorinated or trifluoromethyl groups (e.g., in 3-Methoxy-6-(trifluoromethyl)picolinic acid) increase acidity and stability, whereas hydroxymethyl groups enhance hydrophilicity .
Herbicidal Activity

Picolinic acid derivatives with halogenated aryl groups (e.g., V-44 to V-114 in ) demonstrate potent herbicidal activity. For instance:

  • V-54 (Amino-3,5-dichloro-6-(3-(difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazol-1-yl)picolinic acid, MW 415.0) exhibits enhanced activity due to fluorine’s electronegativity and lipophilicity .
Analytical Chemistry
  • 3-Hydroxypicolinic acid (MW 139.11) is widely used as a matrix in MALDI-MS for oligonucleotide analysis due to its UV absorption and low interference . The bulkier hydroxymethylphenyl group in the target compound likely reduces its suitability for this application.
Pharmaceutical Intermediates
  • Derivatives like 3-(Methylthio)picolinic acid (CAS 53636-37-6) feature sulfur-containing groups, which may influence metal chelation or pharmacokinetics . The hydroxymethyl group in the target compound could facilitate prodrug design via esterification.

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